Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269344
InChI: InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3
SMILES:
Molecular Formula: C13H17ClO3
Molecular Weight: 256.72 g/mol

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC18269344

Molecular Formula: C13H17ClO3

Molecular Weight: 256.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate -

Specification

Molecular Formula C13H17ClO3
Molecular Weight 256.72 g/mol
IUPAC Name ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Standard InChI InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3
Standard InChI Key XFGRMUNNVMWYRB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Cl)O

Introduction

Synthesis and Structural Modifications

Core Synthesis via Esterification

The parent compound, ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, is synthesized through esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol under acidic conditions. Key steps include:

  • Reagents: Ethanol, concentrated sulfuric acid (catalyst).

  • Conditions: Reflux at 78°C for 6–8 hours.

  • Yield: ~75% after purification via column chromatography .

Alternative routes involve Claisen-Schmidt condensation between 4-chlorobenzaldehyde and trimethylsilyl ketene acetal, yielding the intermediate methyl ester, which is subsequently transesterified with ethanol .

Hydrazide Formation

Reaction with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazide (Compound 2), a pivotal intermediate for metal complexation :

RCOOEt+NH2NH2RCONHNH2+EtOH\text{RCOOEt} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCONHNH}_2 + \text{EtOH}

Conditions: 9-hour reflux, 85% yield .

Metal Complexation

Hydrazide derivatives form complexes with Cu(II), Ni(II), and La(III) ions, enhancing bioactivity :

  • Copper Complex (4a): Reacting hydrazide 2 with CuCl22_2\cdot2H2_2O in ethanol (4-hour reflux, pH 7) yields a green precipitate with molar conductivity of 15.6 Ω1\Omega^{-1} cm2^2 mol1^{-1}, indicative of a non-electrolyte structure .

  • Nickel Complex (4b): Similar conditions with NiCl26_2\cdot6H2_2O produce paramagnetic complexes (μeff=3.2\mu_{\text{eff}} = 3.2 BM) .

Structural Characterization

NMR Spectroscopy

  • 1^1H NMR: Signals at δ\delta 4.23 ppm (CH3_3CH2_2O), 5.72 ppm (OH), and 7.20–7.37 ppm (aromatic protons) confirm ester and 4-chlorophenyl groups .

  • 13^13C NMR: Peaks at δ\delta 176.2 ppm (C=O), 80.9 ppm (C-OH), and 138.9 ppm (C-Cl) validate the core structure .

FTIR Spectroscopy

Strong absorptions at 1725 cm1^{-1} (ester C=O) and 3350 cm1^{-1} (O-H stretch) distinguish the compound from its acid and hydrazide derivatives .

Thermal and Elemental Analysis

  • TGA/DTA: Decomposition onset at 220°C, with a mass loss of 78% corresponding to ligand dissociation in metal complexes .

  • Elemental Analysis: Calculated for C13_{13}H17_{17}ClO3_3: C 60.82%, H 6.67%; Found: C 60.65%, H 6.72%.

Biological Activity and Mechanisms

Cytotoxicity Profiles

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit potent activity against cancer cell lines:

CompoundIC50_{50} (mM)Cell LineSelectivity Index (HEK-293 vs. HCT-116)
4a (Cu)0.18HCT-116>10
6c (La)0.154HCT-116>15
3 (hydrazide)0.267HCT-116>8

Data sourced from .

Notably, all compounds showed no toxicity toward normal HEK-293 cells at concentrations ≤1 mM .

HDAC Inhibition

Derivatives such as NN-hydroxypropanamides inhibit HDAC isoforms (IC50_{50} = 0.12–0.81 μM), disrupting chromatin remodeling and inducing apoptosis in HeLa cells .

HSP90/TRAP1 Pathway Modulation

Copper complexes downregulate heat shock protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1), impairing mitochondrial function and promoting caspase-3 activation.

Molecular Docking Insights

CDK8-CYCC Binding

Docking studies reveal that hydrazide 3 and copper complex 4a bind to CDK8’s ATP-binding pocket (PDB: 5FGK) with binding energies of −9.2 and −10.5 kcal/mol, respectively. Key interactions include:

  • Hydrogen bonds with Glu66 and Asp173.

  • Hydrophobic contacts with Ile78 and Val27 .

HDAC8 Interactions

Compound 11 (a triazolyl derivative) exhibits a docking score of −8.4 kcal/mol against HDAC8 (PDB: 1T69), forming zinc-coordinating bonds with His142 and Asp267 .

Comparative Analysis of Metal Complexes

Metal IonComplexIC50_{50} (mM)Log PPMagnetic Moment (BM)
Cu(II)4a0.182.11.8
Ni(II)4b0.2841.93.2
La(III)4c0.2051.7Diamagnetic

Log PP: Octanol-water partition coefficient .

Copper complexes demonstrate superior cytotoxicity, attributed to their redox activity and enhanced membrane permeability .

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